molecular formula C21H20FN3O3 B2507290 N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-fluorobenzamide CAS No. 920365-67-9

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-fluorobenzamide

Cat. No.: B2507290
CAS No.: 920365-67-9
M. Wt: 381.407
InChI Key: VTVQQYDTIACIJP-UHFFFAOYSA-N
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Description

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-fluorobenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a pyridazine ring substituted with a 4-ethoxyphenyl group, an ethoxyethyl linker, and a fluorobenzamide moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Properties

IUPAC Name

N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c1-2-27-16-9-7-15(8-10-16)19-11-12-20(25-24-19)28-14-13-23-21(26)17-5-3-4-6-18(17)22/h3-12H,2,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVQQYDTIACIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-fluorobenzamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.

    Substitution with 4-Ethoxyphenyl Group: The pyridazine ring is then functionalized with a 4-ethoxyphenyl group through a nucleophilic aromatic substitution reaction, often using a halogenated precursor and a base.

    Attachment of the Ethoxyethyl Linker: The ethoxyethyl linker is introduced via an etherification reaction, typically involving the reaction of an alcohol with an alkyl halide in the presence of a base.

    Formation of the Fluorobenzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the intermediate compound with 2-fluorobenzoic acid or its derivatives, using coupling agents such as carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the pyridazine ring or the benzamide moiety, potentially leading to the formation of amines or reduced aromatic systems.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorobenzamide moiety, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenated compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or partially hydrogenated derivatives.

Scientific Research Applications

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-fluorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-fluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-fluorobenzamide
  • N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3-fluorobenzamide
  • N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-chlorobenzamide

Uniqueness

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-fluorobenzamide is unique due to the specific combination of its structural features, which confer distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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